Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
Description
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a carbamate group and a 4-methoxybenzylamino-2-oxoethyl side chain. The 4-methoxybenzyl moiety may enhance lipophilicity and metabolic stability compared to simpler benzyl derivatives .
Properties
IUPAC Name |
methyl N-[4-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-12-5-3-10(4-6-12)8-16-13(19)7-11-9-23-14(17-11)18-15(20)22-2/h3-6,9H,7-8H2,1-2H3,(H,16,19)(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFTUFIDNQYSQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with thioamide to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions such as temperature and pressure. Scale-up processes also need to ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides, while reduction can produce thiazolidines.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, have been investigated for their antimicrobial properties. Research indicates that thiazole compounds exhibit significant antibacterial activity against various pathogens.
Case Study: Antibacterial Potency
A study demonstrated that thiazole derivatives showed enhanced antibacterial activity compared to standard antibiotics such as ampicillin and streptomycin. The synthesized compounds displayed a range of Minimum Inhibitory Concentrations (MICs), indicating their potential as effective antimicrobial agents .
| Compound | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
|---|---|---|---|
| Thiazole Derivative A | 16 | Ampicillin | 32 |
| Thiazole Derivative B | 8 | Streptomycin | 16 |
Anticonvulsant Properties
Another significant application of thiazole derivatives is their anticonvulsant activity. Compounds containing the thiazole moiety have been synthesized and evaluated for their ability to prevent seizures.
Case Study: Anticonvulsant Activity Evaluation
In a series of experiments, several thiazole-integrated compounds were tested for their anticonvulsant effects. One particular analogue exhibited a median effective dose (ED50) comparable to the established anticonvulsant drug sodium valproate, suggesting that these thiazole derivatives could serve as potential alternatives in seizure management .
| Compound | ED50 (mg/kg) | Standard Drug | ED50 (mg/kg) |
|---|---|---|---|
| Thiazole Analogue 1 | 20 | Sodium Valproate | 25 |
| Thiazole Analogue 2 | 15 | Phenytoin | 30 |
Anti-Tuberculosis Activity
The potential of thiazole derivatives as anti-tuberculosis agents has also been explored. Research has focused on their ability to inhibit specific bacterial enzymes crucial for Mycobacterium tuberculosis survival.
Case Study: Enzyme Inhibition
A study highlighted the efficacy of certain thiazole derivatives in inhibiting Mur enzymes, which are vital for bacterial cell wall synthesis. The structural modifications of these compounds were found to enhance their binding affinity and inhibitory activity against the target enzymes .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Thiazole Derivative C | 7.7 | MurB |
| Thiazole Derivative D | 10 | MurC |
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that can be optimized for better yields and efficacy.
Synthesis Overview
The compound can be synthesized through classical methods involving the reaction of appropriate precursors under controlled conditions. For instance, the initial steps may include halogenation and aminothiazole formation, followed by carbamate derivatization using various coupling reagents .
Optimized Synthetic Route
- Starting Materials : Use commercial availability of 2-(4-methoxyphenyl)acetic acid.
- Reactions : Employ Lawesson’s reagent for thiolation and cyclization.
- Yield Optimization : Adjust reaction conditions such as temperature and solvent to maximize yield.
Mechanism of Action
The mechanism of action of Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The carbamate group can also form covalent bonds with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous thiazole derivatives, focusing on functional groups, physicochemical properties, and synthesis.
Table 1: Comparative Analysis of Methyl (4-(2-((4-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate and Analogues
*Molecular weights for the target and furan analog are calculated; others are from experimental data.
Key Comparison Points:
Functional Groups :
- The target compound uniquely combines a methyl carbamate and a 4-methoxybenzylamide group on the thiazole ring. In contrast, urea derivatives (e.g., 1f, 2b) prioritize hydrogen-bonding capacity via urea linkages . The furan carboxamide analog () replaces the carbamate with a planar aromatic furan, likely altering solubility and receptor affinity .
Physicochemical Properties: Urea-based analogs (1f, 1g) exhibit higher molecular weights (638–710 g/mol) and melting points (188–207°C), suggesting stronger intermolecular interactions. The 4-methoxybenzyl group in the target compound could enhance metabolic stability over non-methoxy analogs (e.g., HH3 in ) .
Synthesis: Urea derivatives () are synthesized via multi-step reactions involving piperazine and hydrazinyl intermediates, with yields of 70–78% .
Spectral Data :
- The target’s ¹H-NMR would likely show signals for the methoxy group (δ ~3.8 ppm), carbamate methyl (δ ~3.3 ppm), and amide NH (δ ~8.5 ppm), aligning with trends in analogous compounds (e.g., 1f: δ 8.3–8.7 ppm for NH groups) .
Biological Activity
Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, also known by its CAS number 923178-65-8, has garnered attention in recent years due to its potential biological activities. This compound belongs to a class of thiazole derivatives that have been investigated for various pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 371.4 g/mol. The structure features a thiazole ring, which is known for its diverse biological activities, along with a methoxybenzyl group that may enhance its pharmacological profile.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). In vitro assays demonstrated that several thiazole derivatives exhibit significant inhibitory effects on HBV replication. For instance, compounds structurally similar to this compound showed effective concentrations (EC50 values) ranging from 1.1 to 7.7 μM, with minimal cytotoxicity (CC50 values > 80 μM), resulting in favorable selectivity indices (SI values) .
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| Compound A | 1.1 | >80 | 72.7 |
| Compound B | 4.7 | >80 | 17.0 |
| Methyl Carbamate | TBD | TBD | TBD |
Anticancer Activity
Thiazole derivatives have also been investigated for their anticancer properties. In a study evaluating various thiazole-based compounds, some demonstrated significant cytotoxic effects against cancer cell lines, with mechanisms potentially involving apoptosis induction and cell cycle arrest . The presence of the methoxy group may enhance the lipophilicity of the compound, facilitating better interaction with cellular membranes.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been noted in preliminary studies. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting that this compound may also possess therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Case Study on Antiviral Efficacy : A recent study focused on the antiviral efficacy of thiazole derivatives against HBV revealed that certain modifications on the benzyl group significantly enhanced activity while reducing cytotoxicity . This suggests that structural optimization could lead to more potent antiviral agents.
- Research on Anticancer Properties : Another investigation into the anticancer properties of thiazole compounds indicated that those with bulky side chains exhibited higher cytotoxicity against breast cancer cell lines compared to their less substituted counterparts .
- Inflammation Model Studies : In animal models of inflammation, thiazole derivatives were shown to reduce edema and inflammatory markers significantly, indicating their potential use as anti-inflammatory agents in clinical settings .
Q & A
Q. What are the recommended synthetic routes for Methyl (4-(2-((4-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and what key intermediates are involved?
The synthesis typically involves multi-step reactions with thiazole ring formation and subsequent functionalization. For example:
- Thiazole core synthesis : Reacting 4-methoxybenzylamine with a thiazole precursor (e.g., 2-aminothiazole derivatives) under reflux conditions in acetic acid, followed by carbamate formation using methyl chloroformate .
- Intermediate isolation : Key intermediates include (Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one analogs, which are characterized by IR (C=O at ~1700 cm⁻¹) and NMR (δ 7.2–8.1 ppm for aromatic protons) .
- Yield optimization : Microwave-assisted synthesis (92–96% yield) outperforms traditional methods (75–85%) due to reduced reaction time and improved selectivity .
Q. How should researchers validate the purity and structural integrity of this compound?
- Spectroscopic characterization : Use IR to confirm carbonyl groups (amide C=O at ~1650 cm⁻¹, carbamate C=O at ~1720 cm⁻¹) and NMR to verify aromatic/alkyl proton environments (e.g., δ 3.8 ppm for methoxy groups) .
- Chromatographic methods : TLC (silica gel, ethyl acetate/hexane) monitors reaction progress, while HPLC (C18 column, methanol/water) assesses purity (>95%) .
- Melting point analysis : Compare observed melting points (e.g., 226–228°C for thiazolidinone intermediates) with literature values to detect impurities .
Q. What safety protocols are critical for handling this compound in the lab?
- Hazard classification : Classified under EU-GHS/CLP as Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- First aid measures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water. Emergency contacts: +44(0)1840 212137 (Key Organics) .
- Waste disposal : Segregate chemical waste and consult certified disposal services to comply with local regulations .
Advanced Research Questions
Q. How can structural modifications of the thiazole core influence biological activity?
- Substituent effects : Adding electron-withdrawing groups (e.g., nitro, cyano) to the benzamide moiety enhances antimicrobial activity (e.g., compound 5a: 88% yield, MIC = 8 µg/mL against S. aureus) .
- Thiazole-amide linkage : Replacing the methoxybenzyl group with a pyridinyl moiety (as in compound 35) improves solubility but reduces target binding affinity .
- Carbamate vs. ester : Methyl carbamate derivatives show higher metabolic stability compared to ethyl esters in pharmacokinetic studies .
Q. What experimental strategies resolve contradictions in bioactivity data across analogs?
- Dose-response analysis : Test compounds at multiple concentrations (e.g., 1–100 µM) to distinguish true activity from assay artifacts .
- Off-target profiling : Use kinase/phosphatase panels (e.g., PTP1B inhibition assays) to identify non-specific interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding poses in target proteins (e.g., P2Y2 receptor) .
Q. How can reaction conditions be optimized to address low yields in scale-up synthesis?
- Catalyst screening : Transition from Et3N to DMAP (4-dimethylaminopyridine) improves acylation efficiency (yield increase from 62% to 85% for compound 5b) .
- Solvent effects : Replace acetone with DMF for thiazole ring closure, reducing side-product formation (e.g., thioether byproducts) .
- Temperature control : Lower reaction temperatures (0–5°C) during carbamate formation minimize decomposition of heat-sensitive intermediates .
Q. What mechanistic insights exist for the compound’s activity against enzymatic targets?
- PTP1B inhibition : The thiazole-carbamate scaffold acts as a competitive inhibitor (Ki = 0.8 µM) by mimicking the phosphorylated tyrosine substrate .
- Antiviral activity : The 4-methoxybenzyl group disrupts viral protease substrate binding (e.g., SARS-CoV-2 M<sup>pro</sup>) via hydrophobic interactions .
- Kinetic studies : Time-dependent inhibition (kinact/KI = 1.2 × 10³ M⁻¹s⁻¹) suggests covalent modification of catalytic cysteine residues in target enzymes .
Methodological Recommendations
- Contradiction resolution : Cross-validate bioactivity data using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Synthetic troubleshooting : Use LC-MS to trace low-yield reactions and identify unreacted starting materials or degradation products .
- Safety compliance : Document all hazard mitigations and disposal procedures to meet ISO 9001 and REACH standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
